tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-12(2,3)22-11(21)20-5-4-8-7(6-20)9(13(14,15)16)19-10(17)18-8/h4-6H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOQHEUKVKRMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with trifluoromethylated amines under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The use of automated systems for temperature and pressure control ensures the consistency and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of pyrido[4,3-d]pyrimidine derivatives in cancer treatment. The compound has been synthesized as part of a series aimed at developing potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Compounds with a similar structure have shown selective inhibition of PARP-1 and PARP-2, particularly against BRCA1-mutant cancer cells. This selectivity suggests that tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate could be a lead compound for further optimization in anticancer drug development .
Targeting Folate Pathways
The compound has also been explored for its potential to target folate receptors in tumor cells. Compounds with structural similarities have demonstrated significant activity against human tumor cells by selectively inhibiting cellular uptake mechanisms associated with folate transporters. This mechanism is crucial for the development of targeted therapies that minimize side effects on normal tissues while maximizing cytotoxicity against cancer cells .
Structure-Activity Relationship Studies
The synthesis and evaluation of various analogs have provided insights into the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidines. Modifications to the trifluoromethyl group and the carboxylate moiety have been shown to influence biological activity significantly. For instance, variations in substituents at specific positions on the pyrimidine ring can enhance potency and selectivity towards specific cancer cell lines .
Case Study 1: PARP Inhibition
A study focused on synthesizing novel PARP inhibitors included this compound as one of the lead compounds. The results indicated that this compound exhibited low nanomolar IC50 values against both PARP-1 and PARP-2, demonstrating its potential as a therapeutic agent for cancers with defective DNA repair mechanisms .
Case Study 2: Folate Receptor Targeting
In another investigation aimed at developing antifolates based on pyrido[4,3-d]pyrimidines, the compound was evaluated for its ability to inhibit growth in KB human tumor cells expressing folate receptors. The results showed that modifications to the nitrogen atoms in the heterocyclic ring could enhance selectivity for folate receptor-mediated uptake while reducing toxicity to normal cells .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides. By inhibiting DHFR, this compound can effectively reduce the proliferation of cancer cells by limiting their ability to synthesize DNA and RNA .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Substituent Effects on Reactivity: The trifluoromethyl group at C4 (as in the target compound and ) enhances electron-withdrawing effects, stabilizing the ring system and influencing regioselectivity in nucleophilic substitutions . Amino groups at C2 (e.g., compound 139 ) improve hydrogen-bonding capacity, critical for target binding in kinase inhibitors. Chlorine atoms (e.g., in and ) facilitate further functionalization via Suzuki coupling or amination .
Synthetic Pathways: Oxidation of Methylthio Groups: Methylsulfinyl/methylsulfonyl intermediates (e.g., compounds 10 and 11 in ) are oxidized using mCPBA, enabling displacement by amines or other nucleophiles. Nucleophilic Displacement: For example, compound 12a-i in is synthesized by reacting methylsulfinyl precursors with amines, a strategy applicable to introducing the amino group in the target compound.
Physical Properties :
- Melting Points : Analogous tert-butyl pyrido[4,3-d]pyrimidines exhibit melting points between 98–253°C, influenced by substituent polarity (e.g., compound 139: 250–253°C ; compound 11: 98–100°C ).
- Solubility : The tert-butyl ester group enhances solubility in organic solvents (e.g., CH₂Cl₂, THF), facilitating purification via flash chromatography .
Biological Activity
Tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrido[4,3-d]pyrimidine frameworks through methods such as nucleophilic substitution and cyclization reactions. The structural integrity and purity of the synthesized compound are confirmed using spectroscopic techniques including NMR and mass spectrometry .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and inhibitor of specific kinases involved in cancer progression.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- In vitro Studies: The compound has shown promising results against human cancer cell lines such as MDA-MB-231 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines range from 0.57 μM to higher concentrations depending on the specific cellular context .
- Mechanism of Action: The compound appears to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation and is often upregulated in cancer cells. Inhibition of eEF-2K activity leads to reduced cell proliferation and increased apoptosis in malignant cells .
2. Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group and the tert-butyl substituent significantly influences the biological activity of the compound. Studies have shown that modifications to these groups can enhance or diminish the anticancer efficacy:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances potency against eEF-2K |
| Tert-butyl | Stabilizes the compound structure |
Compounds with similar pyrido[4,3-d]pyrimidine structures have been synthesized and evaluated for their inhibitory effects on various kinases, providing insights into optimizing therapeutic efficacy .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Breast Cancer Model: In a study involving MDA-MB-231 cells treated with varying concentrations of the compound, researchers observed a dose-dependent inhibition of cell growth with significant apoptosis markers noted at higher concentrations .
- Prostate Cancer Study: A comparative analysis with standard chemotherapeutics revealed that while doxorubicin showed higher cytotoxicity at lower doses, this compound demonstrated comparable effects at higher concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing tert-butyl 2-amino-4-(trifluoromethyl)-pyrido[4,3-d]pyrimidine derivatives?
- Methodology : Multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with tert-butyl-protected intermediates. For example, Scheme 9 in demonstrates a similar approach using a Biginelli-like reaction with thioureas and aldehydes to form pyrido[4,3-d]pyrimidine scaffolds .
- Optimization : Adjust reaction temperature (70–100°C) and solvent polarity (e.g., THF or acetonitrile) to enhance regioselectivity. Use tert-butyl carbamate protection to stabilize reactive amino groups during synthesis .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical Workflow :
- HPLC : ≥98% purity verification using C18 reverse-phase columns (acetonitrile/water gradients) .
- NMR : Confirm tert-butyl (δ 1.4–1.5 ppm) and pyrido[4,3-d]pyrimidine ring protons (δ 7.0–8.5 ppm). Integrate NMR to validate trifluoromethyl groups (δ -60 to -70 ppm) .
- Mass Spectrometry : Match molecular ion peaks to theoretical values (e.g., [M+H] for CHNO: 249.31 g/mol) .
Q. What safety precautions are critical when handling tert-butyl-protected pyrido[4,3-d]pyrimidines?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.
- Follow first-aid protocols for accidental exposure: rinse eyes/skin with water, seek medical attention if ingested .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrido[4,3-d]pyrimidine core be addressed?
- Strategies :
- Directed Metalation : Use directing groups (e.g., amino or trifluoromethyl) to control electrophilic substitution at specific positions.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites based on electron density maps .
- Case Study : highlights regioselective coupling of pyrimidine-4-carbonyl groups with thiazolo[5,4-b]pyridines via Pd-catalyzed cross-coupling .
Q. What experimental approaches resolve contradictions in bioactivity data for this compound?
- Data Triangulation :
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
- Off-Target Assays : Use kinase profiling panels to rule out non-specific binding .
Q. How does the trifluoromethyl group influence the compound’s stability under physiological conditions?
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 2–9) and monitor via LC-MS. Trifluoromethyl groups enhance metabolic stability compared to methyl analogs .
- Plasma Stability : Assess half-life in human plasma (37°C, 1–24 hrs) to predict in vivo pharmacokinetics .
Q. What computational tools predict interactions between this compound and biological targets?
- Docking/MD Simulations :
- Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation.
- Targets : Prioritize kinases or enzymes with hydrophobic pockets (e.g., EGFR, PI3K) due to the compound’s aromatic and trifluoromethyl motifs .
Methodological Challenges
Q. How can solvent effects be minimized during crystallization of this compound?
- Crystallization Protocol :
- Use mixed solvents (e.g., ethanol/dioxane) to reduce polarity gradients.
- Slow cooling (0.5°C/min) promotes uniform crystal lattice formation, as demonstrated in for thieno[2,3-d]pyrimidines .
Q. What strategies improve yield in multi-step syntheses involving tert-butyl protection?
- Key Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
